molecular formula C25H24O4 B12775828 3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol CAS No. 85850-89-1

3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol

Cat. No.: B12775828
CAS No.: 85850-89-1
M. Wt: 388.5 g/mol
InChI Key: ACPUAKGHNFCYOH-UHFFFAOYSA-N
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Description

3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol is a chemical compound with the molecular formula C25H24O4 and a molecular weight of 388.4557 g/mol This compound is characterized by its complex structure, which includes a dibenzoxepin moiety linked to a propanediol group

Preparation Methods

The synthesis of 3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves several steps. One common synthetic route includes the reaction of 10-ethyl-11-phenyldibenz(b,f)oxepin-3-ol with 1,2-epoxypropane under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the propanediol moiety, where hydroxyl groups can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

3-((10-Ethyl-11-phenyldibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can be compared with other similar compounds, such as:

    10-Ethyl-11-phenyldibenz(b,f)oxepin-3-ol: This compound is a precursor in the synthesis of this compound and shares a similar core structure.

    3-(2,3-Dihydroxypropoxy)-10-ethyl-11-phenyldibenz(b,f)oxepin: This compound has a similar structure but with different functional groups, leading to distinct chemical and biological properties.

Properties

CAS No.

85850-89-1

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-(6-ethyl-5-phenylbenzo[b][1]benzoxepin-2-yl)oxypropane-1,2-diol

InChI

InChI=1S/C25H24O4/c1-2-20-21-10-6-7-11-23(21)29-24-14-19(28-16-18(27)15-26)12-13-22(24)25(20)17-8-4-3-5-9-17/h3-14,18,26-27H,2,15-16H2,1H3

InChI Key

ACPUAKGHNFCYOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)OC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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